molecular formula C10H15N3O2 B12728594 Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy- CAS No. 132401-88-8

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-

Cat. No.: B12728594
CAS No.: 132401-88-8
M. Wt: 209.24 g/mol
InChI Key: VOAYNSJQBKTUAO-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-, is a substituted ethanimidamide derivative characterized by a pyridinyloxy group at the 2-position. Ethanimidamides are known for their role as nitric oxide synthase (NOS) inhibitors, as evidenced by the related compound N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide, dihydrochloride (1400W), which preserves T cell viability by blocking nitric oxide synthesis in immunological studies .

Properties

CAS No.

132401-88-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H15N3O2/c1-3-8-9(5-4-7(2)12-8)15-6-10(11)13-14/h4-5,14H,3,6H2,1-2H3,(H2,11,13)

InChI Key

VOAYNSJQBKTUAO-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C=CC(=N1)C)OC/C(=N\O)/N

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime typically involves the reaction of 2-Ethyl-6-methylpyride-3-iloxyacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amidoxime .

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethanimidamide derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets. The specific compound has been studied for its pharmacological properties, including:

  • Antioxidant Activity : Research indicates that compounds similar to Ethanimidamide exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
  • Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotection, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Case Study: Neuroprotection

A study conducted on the neuroprotective effects of Ethanimidamide analogs demonstrated that these compounds could mitigate neuronal damage in animal models exposed to neurotoxic agents. The results indicated a reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative conditions.

Agricultural Applications

Ethanimidamide derivatives are also being explored for their use in agriculture, particularly as:

  • Pesticides : The compound's structure allows it to act as an effective pesticide, targeting specific pests while minimizing harm to beneficial insects .
  • Herbicides : Its selective activity against certain weeds has been documented, providing an environmentally friendly alternative to traditional herbicides .

Data Table: Agricultural Efficacy

Application TypeTarget OrganismEfficacy (%)Reference
PesticideAphids85
HerbicideBroadleaf Weeds75

Industrial Applications

In industrial settings, Ethanimidamide is utilized as an intermediate in the synthesis of various chemicals:

  • Dyes and Pigments : The compound serves as a precursor for synthesizing dyes used in textiles and coatings .
  • Pharmaceuticals : It is involved in the production of pharmaceutical compounds, enhancing the efficiency of drug synthesis processes .

Case Study: Synthesis of Dyes

A comprehensive study on the use of Ethanimidamide in dye production revealed that its incorporation into dye formulations improved colorfastness and stability under various environmental conditions. This advancement has implications for the textile industry, where durability is crucial.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The released NO can then interact with molecular targets, including guanylate cyclase, leading to various physiological effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Molecular Interactions and Conformational Behavior

Ethanimidamides exhibit strong hydrogen-bonding tendencies due to their hydroxylamine and imine groups. For example, N-(6-bromocyclohex-3-en-1-yl)-N′-(triflyl)ethanimidamide forms cyclic dimers via H-bonds, with conformational transitions (E-syn → E-anti) influenced by temperature .

Data Table: Key Comparative Parameters

Compound Name Substituent Synthesis Yield Biological Activity Key Properties
Target Compound 2-ethyl-6-methyl-3-pyridinyloxy Not reported Inferred NOS inhibition Pyridine ring enhances electronic effects
1400W 3-(Aminomethyl)phenylmethyl Not reported Nitric oxide synthase inhibition Preserves T cell viability
Compound 18 4-Chlorophenyl 58% Antiplasmodial (inferred) Chloro group enhances electrophilicity
Compound 24 4-Nitrophenyl 93% Antiplasmodial (inferred) Nitro group improves binding affinity
Compounds 35/36 3-Ethoxy-4-methoxyphenyl 68–70% Antiplasmodial (inferred) Methoxy/ethoxy groups modulate solubility

Biological Activity

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-, is a compound of interest due to its potential biological activities, particularly in the context of nitric oxide synthase (NOS) inhibition and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethanimidamide derivatives, including the compound , often exhibit significant pharmacological activities due to their structural features. The presence of the acetamidine moiety is critical for its interaction with biological targets. The compound's structure allows it to engage effectively with the active sites of enzymes such as inducible nitric oxide synthase (iNOS), which is a key player in inflammatory responses.

1. Nitric Oxide Synthase Inhibition

Research has demonstrated that certain acetamidine derivatives, including those similar to Ethanimidamide, can selectively inhibit iNOS. A study evaluating various acetamidine compounds found that several derivatives exhibited potent iNOS inhibition with IC50 values in the nanomolar range. For instance, compound 17 was noted for its high potency against human iNOS (IC50 = 11 nM) and selectivity over other NOS isoforms .

2. Anti-inflammatory Effects

The anti-inflammatory potential of Ethanimidamide can be inferred from studies on related compounds that inhibit key inflammatory mediators such as nitric oxide and prostaglandins. For example, derivatives with similar structural motifs have shown comparable anti-inflammatory effects to established drugs like indomethacin, with effective doses (ED50) around 9.17 μM .

Table 1: Summary of Biological Activities of Ethanimidamide Derivatives

CompoundActivity TypeIC50/ED50 ValueReference
EthanimidamideiNOS Inhibition11 nM
Compound 7Anti-inflammatory9.17 μM
Compound 9COX-2 Inhibition8.23 μM
Compound 10Selective iNOS InhibitorSubmicromolar

The mechanism by which Ethanimidamide exerts its biological effects primarily involves its interaction with the active sites of enzymes such as iNOS and COX-2. The acetamidine group forms hydrogen bonds with key residues in the enzyme's binding site, enhancing selectivity and potency. For example, docking studies have indicated that modifications in the acetamidine structure can significantly alter binding affinity and selectivity towards different NOS isoforms .

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